1,2-Octanedithiol
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Overview
Description
1,2-Octanedithiol: is an organic compound with the molecular formula C8H18S2 . It is a dithiol, meaning it contains two thiol (-SH) groups. This compound is known for its strong odor and is used in various chemical applications due to its reactivity and ability to form strong bonds with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Octanedithiol can be synthesized through several methods. One common method involves the reaction of 1,8-dibromooctane with sodium hydrosulfide in a polar solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1,2-Octanedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide or iodine results in the formation of 1,2-dioctyl disulfide.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and bromine are common oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydrosulfide or thiourea can be used in substitution reactions.
Major Products:
Oxidation: 1,2-Dioctyl disulfide.
Reduction: Thiols or other sulfur-containing compounds.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
1,2-Octanedithiol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals
Biology: It is used in the study of thiol-disulfide exchange reactions, which are important in protein folding and redox signaling.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and as a cross-linking agent in the manufacture of rubber and other materials.
Mechanism of Action
The mechanism of action of 1,2-Octanedithiol involves its thiol groups, which can form strong bonds with metals and participate in redox reactions. The thiol groups can undergo oxidation to form disulfides, which are important in maintaining the structural integrity of proteins and other biomolecules. The compound can also act as a reducing agent, donating electrons to other molecules and participating in redox signaling pathways.
Comparison with Similar Compounds
1,2-Ethanedithiol: A shorter-chain dithiol with similar reactivity but different physical properties.
1,6-Hexanedithiol: A longer-chain dithiol with similar chemical properties but different solubility and reactivity.
3,6-Dioxa-1,8-octanedithiol: A dithiol with additional oxygen atoms in the chain, leading to different reactivity and applications.
Uniqueness: 1,2-Octanedithiol is unique due to its specific chain length and the presence of two thiol groups, which provide it with distinct reactivity and physical properties. Its ability to form strong bonds with metals and participate in redox reactions makes it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C8H18S2 |
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Molecular Weight |
178.4 g/mol |
IUPAC Name |
octane-1,2-dithiol |
InChI |
InChI=1S/C8H18S2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3 |
InChI Key |
GBGFSXCJKDCHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CS)S |
Origin of Product |
United States |
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